molecular formula C15H23N3O14P2-2 B1264412 CDP-3,6-dideoxy-alpha-D-mannose(2-)

CDP-3,6-dideoxy-alpha-D-mannose(2-)

Cat. No.: B1264412
M. Wt: 531.3 g/mol
InChI Key: JHEDABDMLBOYRG-LLWSESFUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The Ubiquity and Functional Diversity of Nucleotide Sugars in Prokaryotic Glycobiology

Nucleotide sugars are activated forms of monosaccharides that are essential for the synthesis of complex carbohydrates in all domains of life, including prokaryotes. These molecules consist of a nucleoside diphosphate (B83284) (NDP) or, less commonly, a nucleoside monophosphate (NMP), linked to a sugar molecule. wikipedia.org In prokaryotic systems, nucleotide sugars serve as glycosyl donors in the biosynthesis of a vast array of glycoconjugates, including polysaccharides, glycoproteins, and glycolipids. These structures are often located on the cell surface and play critical roles in the interaction of the bacterium with its environment.

The functional diversity of nucleotide sugars in prokaryotes is extensive. They are fundamental to the synthesis of cell wall components such as peptidoglycan and lipopolysaccharides (LPS), which are crucial for bacterial survival and pathogenesis. wikipedia.org By participating in glycosylation reactions, nucleotide sugars contribute to the structural integrity of the cell and are involved in processes that help pathogenic bacteria evade the host's immune system. The enzymes that catalyze these glycosylation reactions, known as glycosyltransferases, are highly specific for their nucleotide sugar substrates. This specificity, coupled with the vital roles of the resulting glycoconjugates, makes the metabolic pathways of nucleotide sugars attractive targets for the development of new antimicrobial agents.

Structural and Biological Significance of 3,6-Dideoxyhexoses in Bacterial Lipopolysaccharides

3,6-Dideoxyhexoses are a class of rare sugars that are characteristically found in the O-antigen portion of lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govresearchgate.net The O-antigen is a polysaccharide chain that extends from the outer membrane of the bacterium and is a major determinant of its serological specificity. nih.govlpsbiosciences.com The presence and specific structure of these 3,6-dideoxyhexoses are of significant biological importance as they often constitute the dominant antigenic determinants of the bacterium. nih.gov

The structural diversity of 3,6-dideoxyhexoses contributes to the antigenic variability observed among different bacterial strains. Five such sugars are known to occur naturally, with four—abequose, tyvelose (B24345), paratose, and colitose—found in various strains of Salmonella enterica, and all five, including ascarylose, present in different serotypes of Yersinia pseudotuberculosis. nih.govresearchgate.net This variation in the sugar composition of the O-antigen plays a crucial role in the bacterium's ability to evade the host immune response. The biosynthesis of these unique sugars involves a series of enzymatic reactions that modify more common sugars, creating the characteristic dideoxy structure.

Contextualizing CDP-3,6-dideoxy-alpha-D-mannose (CDP-Tyvelose) within Dideoxyhexose Metabolism

CDP-3,6-dideoxy-alpha-D-mannose, also known as CDP-tyvelose, is a specific nucleotide sugar that serves as the activated precursor for the incorporation of tyvelose into the O-antigen of certain Gram-negative bacteria, such as some serovars of Salmonella. Tyvelose is a 3,6-dideoxyhexose, and its activated form, CDP-tyvelose, is synthesized through a dedicated biosynthetic pathway.

The biosynthesis of CDP-tyvelose is a multi-step enzymatic process that begins with a more common nucleotide sugar, typically CDP-D-glucose. asm.org The pathway involves a series of modifications to the glucose moiety, including dehydration and reduction steps, to create the 3,6-dideoxy structure of tyvelose. The final product, CDP-tyvelose, is then utilized by specific glycosyltransferases to append tyvelose units to the growing O-antigen chain. The study of the enzymes involved in this pathway, such as CDP-tyvelose 2-epimerase, provides insight into the mechanisms of sugar modification and the generation of antigenic diversity in bacteria. acs.orgnih.gov Recent research has even explored the repurposing of enzymes from this pathway for novel biocatalytic applications. acs.orgnih.gov

PropertyValueSource
Chemical Formula C15H25N3O14P2 nih.gov
IUPAC Name [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate (B84403) nih.gov
Molecular Weight 533.32 g/mol nih.gov
Synonyms CDP-tyvelose, CDP-3,6-dideoxy-D-mannose nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-LLWSESFUSA-L

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Origin of Product

United States

De Novo Biosynthesis Pathway of Cdp 3,6 Dideoxy Alpha D Mannose

Initial Activation and Hexose Modification Steps

The biosynthetic journey begins with the activation of a glucose monomer, followed by an initial modification to prepare it for subsequent deoxygenation reactions.

Cytidylyltransferase-Mediated Formation of CDP-D-glucose from CTP and Alpha-D-glucose 1-Phosphate

The first committed step in the pathway is the formation of CDP-D-glucose. This reaction is catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33). wikipedia.org This enzyme facilitates the transfer of a cytidylyl group from cytidine (B196190) triphosphate (CTP) to alpha-D-glucose 1-phosphate, resulting in the formation of CDP-D-glucose and pyrophosphate. wikipedia.org

Kinetic and structural analyses of the glucose-1-phosphate cytidylyltransferase from Salmonella typhi have revealed that the reaction proceeds through a sequential mechanism. nih.gov The enzyme, a hexamer in its active form, can utilize both CTP and UTP as substrates with similar efficiency. nih.gov The binding of MgCTP occurs within a single subunit of the enzyme, with key amino acid residues such as Thr14, Arg15, Lys25, and Arg111 playing a crucial role in nucleotide binding. nih.gov

EnzymeSubstratesProductsEC Number
Glucose-1-phosphate cytidylyltransferaseCTP, alpha-D-glucose 1-phosphateCDP-D-glucose, Diphosphate (B83284)2.7.7.33 wikipedia.org

Dehydratase-Catalyzed Conversion of CDP-D-glucose to CDP-4-dehydro-6-deoxy-D-glucose

Following its formation, CDP-D-glucose undergoes a dehydration reaction catalyzed by CDP-glucose 4,6-dehydratase (EC 4.2.1.45). wikipedia.org This enzyme belongs to the hydro-lyase family and utilizes NAD+ as a cofactor. wikipedia.orgresearchgate.net The reaction involves an intramolecular oxidation-reduction, converting CDP-D-glucose into CDP-4-dehydro-6-deoxy-D-glucose and water. nih.gov This step is irreversible and is a critical point in the biosynthesis of 3,6-dideoxyhexoses. researchgate.netnih.gov

Structural studies of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi have provided insights into its mechanism. researchgate.netnih.gov The enzyme is a tetramer, with each subunit containing an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. nih.govresearchgate.net The proposed mechanism involves the catalytic base, Tyr157 (in the Yersinia enzyme), abstracting a proton from the 4'-hydroxyl group of the glucose moiety, facilitating a hydride transfer to NAD+ to form an intermediate. researchgate.net

EnzymeSubstrateProductEC NumberCofactor
CDP-glucose 4,6-dehydrataseCDP-D-glucoseCDP-4-dehydro-6-deoxy-D-glucose4.2.1.45 wikipedia.orgNAD+ wikipedia.org

Sequential Deoxygenation and Stereochemical Inversion

The subsequent steps in the pathway involve the removal of a second hydroxyl group and a series of stereochemical changes to arrive at the final product.

C-3 Deoxygenation to Generate CDP-4-dehydro-3,6-dideoxy-D-glucose

The conversion of CDP-4-dehydro-6-deoxy-D-glucose to CDP-4-dehydro-3,6-dideoxy-D-glucose is a complex reaction catalyzed by two enzymes: CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) and a reductase (E3). nih.gov The E1 enzyme, which contains pyridoxamine (B1203002) 5'-phosphate (PMP) and a [2Fe-2S] cluster, initiates the reaction by forming a Schiff base with the 4-keto group of the substrate. nih.gov This is a rare example of a B6-dependent enzyme that also contains an iron-sulfur cluster. nih.gov The E3 enzyme, an NADH-dependent flavoprotein containing FAD and a [2Fe-2S] cluster, is responsible for the reductive cleavage of the C-O bond. uky.edu

Enzyme ComplexSubstrateProductKey Features
E1 (CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase) and E3 (reductase)CDP-4-dehydro-6-deoxy-D-glucoseCDP-4-dehydro-3,6-dideoxy-D-glucoseE1 contains PMP and a [2Fe-2S] cluster; E3 is an NADH-dependent flavoprotein with FAD and a [2Fe-2S] cluster. nih.govuky.edu

Stereospecific Reduction to CDP-3,6-dideoxy-D-glucose

The intermediate, CDP-4-dehydro-3,6-dideoxy-D-glucose, is then stereospecifically reduced to form CDP-3,6-dideoxy-D-glucose. This reduction step is crucial for establishing the correct stereochemistry at the C-4 position.

C-2 Epimerization to Yield CDP-3,6-dideoxy-alpha-D-mannose (CDP-Tyvelose)

The final step in the biosynthesis of CDP-tyvelose is the epimerization at the C-2 position of CDP-3,6-dideoxy-D-glucose, which has a gluco-configuration, to yield the final product with a manno-configuration. asm.org This reaction is catalyzed by the enzyme CDP-tyvelose 2-epimerase (TyvE). asm.org

Interestingly, a promiscuous CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus has been identified that can catalyze C-2 epimerization on various nucleotide-activated forms of D-glucose, not just the dideoxy substrate. asm.orgnih.gov This enzyme is a homodimer containing one tightly bound NAD+ per subunit. nih.gov Studies with this enzyme showed that deoxygenation at C-6 enhances activity, while deoxygenation at C-3 renders the substrate inactive, suggesting that the C-2 epimerization occurs after the deoxygenation steps. asm.org The equilibrium ratio of CDP-d-mannose to CDP-d-glucose for this enzyme was found to be 0.67. asm.org

EnzymeSubstrateProductEC NumberKey Feature
CDP-tyvelose 2-epimerase (TyvE)CDP-3,6-dideoxy-D-glucoseCDP-3,6-dideoxy-alpha-D-mannose (CDP-Tyvelose)5.1.3.10 asm.orgCatalyzes C-2 epimerization to form the final manno-configuration.

Divergence and Comparison with Related Dideoxyhexose Biosyntheses

The de novo biosynthesis of cytidine diphosphate (CDP)-3,6-dideoxy-alpha-D-mannose, also known as CDP-tyvelose, follows a pathway that shares common initial steps with other 3,6-dideoxyhexoses but diverges in key enzymatic reactions, leading to its unique structure. This section explores the distinctions between the biosynthetic routes of CDP-3,6-dideoxy-alpha-D-mannose and the related compounds CDP-paratose and guanosine (B1672433) diphosphate (GDP)-colitose.

Distinctions from CDP-Paratose Biosynthetic Route

The biosynthetic pathways for CDP-3,6-dideoxy-alpha-D-mannose (CDP-tyvelose) and CDP-paratose are closely related, as both are CDP-activated 3,6-dideoxyhexoses derived from a common precursor, CDP-D-glucose. acs.org The initial steps involving the conversion of CDP-D-glucose to CDP-4-keto-3,6-dideoxy-D-glucose are conserved between the two pathways. This transformation is typically carried out by a sequence of enzymes, including a 4,6-dehydratase (Eod) and a C-3 deoxygenation system composed of enzymes E1 and E3. acs.org

The primary distinction arises at the terminal step of the pathway, which determines the final stereochemistry at the C-2 position of the sugar. The biosynthesis of CDP-paratose often proceeds via the epimerization of CDP-tyvelose. This conversion is catalyzed by the enzyme CDP-tyvelose 2-epimerase (TyvE). researchgate.net Therefore, the CDP-paratose pathway can be seen as an extension of the CDP-tyvelose pathway, where CDP-tyvelose serves as the direct substrate for the final enzymatic step.

Table 1: Key Enzymatic Distinction in the Biosynthesis of CDP-Tyvelose and CDP-Paratose

FeatureCDP-3,6-dideoxy-alpha-D-mannose (CDP-Tyvelose)CDP-Paratose
Final Product CDP-tyveloseCDP-paratose
Key Differentiating Enzyme Not applicable (pathway endpoint)CDP-tyvelose 2-epimerase (TyvE) researchgate.net
Substrate for Differentiating Enzyme Not applicableCDP-tyvelose researchgate.net
Reaction Catalyzed Not applicableEpimerization at the C-2 position

This enzymatic step highlights a critical point of divergence, where a single epimerase acts as a molecular switch, channeling the common intermediate toward the synthesis of CDP-paratose instead of terminating at CDP-tyvelose.

Enzymatic Machinery Governing Cdp 3,6 Dideoxy Alpha D Mannose Metabolism

Glucose-1-Phosphate Cytidylyltransferase (RfbF)

Glucose-1-Phosphate Cytidylyltransferase, encoded by the rfbF gene, is a key enzyme that initiates the biosynthesis of CDP-3,6-dideoxy-alpha-D-mannose. acs.orgwikipedia.orgwikipedia.org It is classified under EC number 2.7.7.33. wikipedia.orgnih.govnih.gov

Enzyme Function and Catalytic Mechanism

The primary function of RfbF is to catalyze the transfer of a cytidylylmonophosphate (CMP) group from cytidine (B196190) triphosphate (CTP) to alpha-D-glucose 1-phosphate. acs.orgwikipedia.orgnih.gov This reaction yields CDP-D-glucose and pyrophosphate. acs.orgnih.gov Kinetic analyses have revealed that the catalytic mechanism of this enzyme follows a sequential Bi-Bi reaction pathway, rather than a ping-pong mechanism. acs.org This implies that both substrates, CTP and glucose-1-phosphate, must bind to the enzyme to form a ternary complex before the chemical transformation and subsequent release of the products occur. The binding pocket for the nucleotide is located within a single subunit of the enzyme. acs.org

Substrate Specificity and Cofactor Requirements

RfbF exhibits specificity for its substrates. The enzyme utilizes CTP as the primary nucleotide triphosphate donor, although it can also effectively use uridine (B1682114) triphosphate (UTP). acs.org The sugar phosphate (B84403) substrate is specifically alpha-D-glucose 1-phosphate. acs.orgnih.gov The enzyme's activity is dependent on the presence of a divalent metal cation, with magnesium (Mg²⁺) serving as the required cofactor. acs.orgwikipedia.org Structural studies have identified key amino acid residues, including Threonine-14, Arginine-15, Lysine-25, and Arginine-111, as being crucial for the binding of the nucleotide substrate. acs.org

Enzyme PropertyDescription
Enzyme Name Glucose-1-Phosphate Cytidylyltransferase (RfbF)
EC Number 2.7.7.33
Substrates CTP, alpha-D-glucose 1-phosphate
Products CDP-D-glucose, Diphosphate (B83284)
Cofactor Mg²⁺
Catalytic Mechanism Sequential Bi-Bi

CDP-Glucose 4,6-Dehydratase (E.C. 4.2.1.45)

Following the formation of CDP-D-glucose, the next step in the pathway is catalyzed by CDP-Glucose 4,6-Dehydratase. This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. uniprot.orgresearchgate.net

This enzyme facilitates the irreversible conversion of CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. wikipedia.orguniprot.orgresearchgate.net The reaction mechanism is dependent on the tightly bound cofactor NAD⁺ and involves a three-step process: oxidation, dehydration, and reduction. uniprot.orgacs.org A tyrosine residue (Tyr157 in Yersinia pseudotuberculosis) acts as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the glucose moiety. uniprot.orgresearchgate.net This initiates a hydride transfer from C4 of the sugar to NAD⁺, forming NADH and a CDP-4-keto-D-glucose intermediate. uniprot.org A conserved lysine (B10760008) residue (Lys161) is thought to correctly position the NAD⁺ cofactor for this transfer. uniprot.org Subsequently, a dehydration step occurs, followed by the reduction of the intermediate by the newly formed NADH to yield the final product, CDP-4-keto-6-deoxy-D-glucose. uniprot.orgacs.org

Enzyme PropertyDescription
Enzyme Name CDP-Glucose 4,6-Dehydratase
EC Number 4.2.1.45
Substrate CDP-D-glucose
Product CDP-4-keto-6-deoxy-D-glucose, H₂O
Cofactor NAD⁺
Catalytic Mechanism Oxidation-dehydration-reduction

CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase System (E1/E3)

The subsequent modification of CDP-4-keto-6-deoxy-D-glucose is carried out by a complex two-component system known as the CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system, or simply E1 and E3. asm.orgnih.gov

This enzymatic system is responsible for the deoxygenation at the C3 position of the sugar ring. The E1 component, which contains a [2Fe-2S] cluster and utilizes pyridoxamine (B1203002) 5'-phosphate (PMP) as a cofactor, initiates the reaction. nih.gov E1 forms a Schiff base between PMP and the 4-keto group of the substrate. nih.gov This is followed by the removal of the 3-hydroxyl group. The second component, E3, is a reductase that contains FAD and a [2Fe-2S] center. nih.gov E3 catalyzes the reduction of the intermediate formed by E1, using NAD(P)H as the reducing agent, to produce CDP-4-keto-3,6-dideoxy-D-glucose. asm.orgnih.gov

Enzyme System PropertyDescription
Enzyme System CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase System
Components E1 (dehydrase), E3 (reductase)
Substrate CDP-4-keto-6-deoxy-D-glucose
Product CDP-4-keto-3,6-dideoxy-D-glucose
Cofactors E1: [2Fe-2S], Pyridoxamine 5'-phosphate (PMP); E3: FAD, [2Fe-2S]
Reductant NAD(P)H

CDP-4-keto-3,6-dideoxy-D-glucose Reductase

The penultimate step in the formation of CDP-paratose is catalyzed by CDP-4-keto-3,6-dideoxy-D-glucose Reductase, also known as CDP-paratose synthase and encoded by the rfbS gene. wikipedia.orgnih.govenzyme-database.org

This enzyme belongs to the short-chain dehydrogenase family and is responsible for the reduction of the 4-keto group of CDP-4-keto-3,6-dideoxy-D-glucose. nih.gov The reaction utilizes NADPH as the preferred cofactor to stereospecifically transfer a hydride to the C4 position of the substrate, resulting in the formation of CDP-paratose (CDP-3,6-dideoxy-alpha-D-ribo-hexose). nih.govenzyme-database.org The kinetic mechanism of CDP-paratose synthase is proposed to follow a Theorell-Chance mechanism. nih.gov

Enzyme PropertyDescription
Enzyme Name CDP-4-keto-3,6-dideoxy-D-glucose Reductase (CDP-paratose synthase)
EC Number 1.1.1.342
Substrate CDP-4-keto-3,6-dideoxy-D-glucose
Product CDP-paratose
Cofactor NADPH (preferred over NADH)
Catalytic Mechanism Theorell-Chance

CDP-Paratose 2-Epimerase (RfbE/TyvE; E.C. 5.1.3.10)

The final step in the synthesis of CDP-3,6-dideoxy-alpha-D-mannose (CDP-tyvelose) is an epimerization reaction catalyzed by CDP-Paratose 2-Epimerase, also known as CDP-tyvelose 2-epimerase, encoded by the rfbE or tyvE gene. acs.orguniprot.org

This enzyme catalyzes the reversible inversion of the stereochemistry at the C2 position of CDP-paratose to form CDP-tyvelose. acs.orguniprot.org The reaction is intriguing as it occurs at an unactivated stereocenter. The enzyme contains a tightly bound NAD⁺ cofactor, with approximately one molecule of NAD⁺ per monomer of the tetrameric protein. acs.org The catalytic mechanism involves an oxidation-reduction cycle at the C2 position. The epimerization is initiated by the oxidation of the C2-hydroxyl group of the substrate by the enzyme-bound NAD⁺, forming a transient 2-hexulose intermediate and NADH. acs.org This is followed by the stereospecific transfer of the hydride from NADH to the opposite face of the 2-hexulose intermediate, resulting in the epimerized product. acs.org

Enzyme PropertyDescription
Enzyme Name CDP-Paratose 2-Epimerase (RfbE/TyvE)
EC Number 5.1.3.10
Substrate CDP-paratose (CDP-3,6-dideoxy-D-glucose)
Product CDP-tyvelose (CDP-3,6-dideoxy-D-mannose)
Cofactor NAD⁺
Catalytic Mechanism C2 oxidation-reduction cycle

CDP-Paratose Synthase (RfbS; E.C. 1.1.1.342)

CDP-paratose synthase, encoded by the rfbS gene, is another critical enzyme in the biosynthesis of 3,6-dideoxyhexoses, specifically catalyzing the formation of CDP-paratose. nih.govqmul.ac.uk

Table 2: Kinetic Parameters for CDP-Paratose Synthase

SubstrateK_m (µM)
CDP-4-dehydro-3,6-dideoxy-D-glucose28 ± 4
NADPH26 ± 8

Data obtained from studies on the enzyme from Salmonella typhi. nih.gov

CDP-paratose synthase exhibits stereospecificity in its catalytic action. It catalyzes the transfer of the pro-S hydrogen from the C-4' position of NADPH to the C-4 position of the substrate, CDP-4-dehydro-3,6-dideoxy-D-glucose. nih.gov The stereochemical outcome of this hydride transfer is a key determinant in distinguishing the synthesis of paratose from other related sugars like abequose, where the attack on the keto group occurs from the opposite side of the pyranose ring. uniprot.org

Compound Information

Promiscuous CDP-Tyvelose 2-Epimerase-like Enzymes (e.g., from Thermodesulfatator atlanticus)

While the biosynthesis of many deoxysugars relies on highly specific enzymes, a notable exception is found in the promiscuous CDP-tyvelose 2-epimerase (TyvE)-like enzymes. An example of such an enzyme from the thermophilic bacterium Thermodesulfatator atlanticus demonstrates significant catalytic flexibility, expanding the known enzymatic repertoire for sugar nucleotide modification. asm.orgnih.gov This enzyme, although related to TyvE, exhibits a broader substrate range, making it a subject of interest for both mechanistic understanding and biotechnological applications. elsevierpure.comugent.be

Characterization of Broad Substrate Specificity

The CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus (TaCPa2E) has been identified as a promiscuous enzyme capable of promoting C-2 epimerization on a variety of sugar nucleotides. asm.orgelsevierpure.com Unlike highly specific epimerases, this enzyme can interconvert D-glucose and D-mannose moieties activated with different nucleotides. asm.org

Enzyme Properties and Activity: The enzyme is a functional homodimer that contains one tightly bound NAD+ cofactor per subunit. asm.orgelsevierpure.com It displays optimal activity under thermophilic conditions, at a temperature of 70°C and a pH of 9.5. asm.orgnih.gov

Substrate Range and Kinetic Profile: The defining characteristic of this enzyme is its broad substrate specificity. asm.org It has been shown to catalyze C-2 epimerization in D-glucose activated with all tested nucleotides: CDP, UDP, GDP, ADP, and TDP. asm.orgelsevierpure.comresearchgate.net The catalytic rate (kcat) for its activity on CDP-D-glucose was determined to be approximately 1.0 min⁻¹ at 60°C and pH 7.5. asm.orgnih.gov At equilibrium, the ratio of CDP-D-mannose to CDP-D-glucose is 0.67 (±0.1). asm.orgnih.gov

Further characterization revealed how modifications to the sugar moiety affect enzymatic activity. Deoxygenation at the C-6 position of the sugar was found to increase the enzyme's activity fivefold compared to its activity on CDP-D-glucose. elsevierpure.comugent.beresearchgate.net Conversely, deoxygenation at the C-3 position resulted in an inactive substrate, indicating that the hydroxyl group at this position is crucial for enzyme recognition or catalysis. elsevierpure.comugent.beresearchgate.net Despite being classified as a CDP-tyvelose 2-epimerase-like enzyme, attempts to demonstrate its activity on CDP-d-paratose and CDP-d-tyvelose were not successful. asm.orgnih.govelsevierpure.com

Substrate FeatureObservationReference
Nucleotide BaseActive with CDP, UDP, GDP, ADP, and TDP asm.orgelsevierpure.com
C-2 EpimerizationInterconverts Glucose and Mannose asm.org
C-3 DeoxygenationSubstrate becomes inactive elsevierpure.comugent.beresearchgate.net
C-6 Deoxygenation5-fold enhancement in enzyme activity elsevierpure.comugent.beresearchgate.net
Kinetic Value (kcat for CDP-D-glucose)~1.0 min⁻¹ (at 60°C, pH 7.5) asm.orgnih.gov
Equilibrium Ratio (CDP-D-mannose/CDP-D-glucose)0.67 (±0.1) asm.orgnih.gov

Phylogenetic Relationships and Evolutionary Implications

The CDP-tyvelose 2-epimerase-like enzyme from T. atlanticus is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, a large and functionally diverse group of enzymes. asm.orgresearchgate.net Phylogenetic analysis reveals that this particular epimerase does not cluster with known C-2 epimerases but instead forms a distinct subgroup within the SDR family. nih.govelsevierpure.comugent.be The characterization of the T. atlanticus enzyme provides the first functional context for this unique subgroup. asm.orgugent.beresearchgate.net

The broad substrate specificity, or promiscuity, of this enzyme has significant evolutionary implications. nih.gov Enzyme promiscuity is considered a key factor in the evolution of new biological functions. embopress.org A promiscuous enzyme can provide a starting point for the development of novel, more specific catalytic activities in response to changing environmental pressures or metabolic needs. nih.gov The flexibility in the active site that allows for the accommodation of various substrates is a crucial trait that enables this evolutionary potential. nih.gov The discovery and characterization of promiscuous enzymes like the one from T. atlanticus not only expand the toolbox for biocatalytic synthesis of complex carbohydrates but also provide valuable insights into the natural evolution of metabolic pathways. elsevierpure.comnih.gov

Genetic Organization and Regulation of Cdp 3,6 Dideoxy Alpha D Mannose Biosynthesis

Genomic Context: O-Antigen Gene Clusters in Bacterial Pathogens

The genes responsible for the synthesis of CDP-3,6-dideoxy-alpha-D-mannose are typically located within a discrete genetic locus known as the O-antigen gene cluster (O-AGC). nih.govnih.gov In the majority of Escherichia coli and Salmonella enterica, this cluster is situated on the chromosome between the galF and gnd genes. nih.govnih.gov These O-AGCs are hotspots of genetic diversity, which directly correlates with the vast structural variety observed in O-antigens among different bacterial serotypes. nih.gov The O-antigen itself is a polysaccharide composed of repeating oligosaccharide units (O-units), and its structure is a key determinant of the serological specificity of the bacterium. nih.govnih.gov

The composition of the O-antigen, including the presence of specific sugars like 3,6-dideoxyhexoses, contributes significantly to the bacterium's ability to resist serum-mediated lysis and phagocytosis, thus playing a vital role in virulence. nih.govoup.com The O-AGCs contain genes categorized into three main functional groups: those for the synthesis of nucleotide sugar precursors, glycosyltransferase genes for assembling the O-unit, and genes for O-unit processing (translocation and polymerization). nih.govnih.govoup.com The biosynthesis of CDP-3,6-dideoxy-alpha-D-mannose falls into the first category, providing a unique building block for the O-unit. The modular nature of these gene clusters allows for the exchange of genes and entire pathways, contributing to the evolution of new O-antigen structures. oup.com

Identification and Functional Annotation of Constituent Genes (e.g., rfbF, rfbS, rfbE)

The biosynthesis of CDP-3,6-dideoxy-alpha-D-mannose (CDP-tyvelose) from the primary precursor, CDP-D-glucose, involves a multi-step enzymatic pathway. While the gene nomenclature can vary between species, the rfb designation is common in Salmonella. The key enzymes in the tyvelose (B24345) pathway are encoded by genes within the O-antigen cluster.

The pathway begins with CDP-D-glucose, which is converted to an intermediate, CDP-4-keto-3,6-dideoxy-D-glucose. This intermediate is then acted upon by two specific enzymes to yield the final product. The genes rfbS and rfbE are critical for the final steps that define the synthesis of tyvelose in serogroups like Salmonella group D. nih.gov

rfbS : This gene encodes the enzyme CDP-paratose synthase . It catalyzes the reduction of the 4-keto group of the intermediate CDP-4-keto-3,6-dideoxy-D-glucose to produce CDP-paratose (CDP-3,6-dideoxy-alpha-D-glucose). nih.govhoffmanlab.org

rfbE : This gene encodes CDP-tyvelose epimerase . This enzyme carries out the final step, converting CDP-paratose into CDP-tyvelose by epimerizing the hydroxyl group at the C-2 position. nih.gov This gene is active in group D salmonellae, distinguishing them from group A strains which produce paratose and possess a mutant, inactive form of rfbE. nih.gov

The gene rfbF is not directly involved in the terminal steps of CDP-tyvelose synthesis but is often found in O-antigen clusters. In Klebsiella pneumoniae serotype O1, for example, rfbF encodes a galactosyltransferase that initiates the assembly of the O-antigen by transferring a sugar residue to the lipid carrier. nih.gov This highlights that while some genes like rfbS and rfbE have highly specific roles in synthesizing unique sugar precursors, other rfb genes are involved in the subsequent assembly of the polysaccharide chain.

The table below summarizes the key genes and their functions in the context of dideoxyhexose biosynthesis.

GeneEnzyme ProductFunction in Dideoxyhexose BiosynthesisReference
rfbSCDP-paratose synthaseCatalyzes the synthesis of CDP-paratose from a CDP-4-keto-3,6-dideoxy-D-glucose intermediate. nih.gov
rfbECDP-tyvelose epimeraseConverts CDP-paratose to CDP-tyvelose (CDP-3,6-dideoxy-alpha-D-mannose) via C-2 epimerization. nih.gov
rfbJAbequose synthaseCatalyzes the synthesis of the dideoxyhexose CDP-abequose in Salmonella group B, a parallel step to that of RfbS. nih.gov
rfbDGDP-D-mannose 4,6-dehydrataseInvolved in the synthesis of GDP-4-keto-6-deoxymannose, a precursor for other dideoxy sugars like D-rhamnose and D-perosamine. nih.govnih.gov

Transcriptional and Translational Regulation of Biosynthetic Genes

The expression of O-antigen biosynthesis genes, including those for CDP-3,6-dideoxy-alpha-D-mannose, is tightly regulated. This control allows bacteria to adapt to different environments, such as the transition from the external environment into a host. oup.com Altered expression of these genes can lead to variations in O-antigen structure, a phenomenon known as phase variation, which can help the bacteria evade the host immune system. oup.com

While the specific transcriptional and translational regulatory mechanisms for the rfbS and rfbE genes are not extensively detailed in the provided context, the general principles of O-antigen gene regulation apply. Expression can be controlled by a variety of factors, including:

Environmental Signals: Changes in temperature, osmolarity, and oxygen tension can influence the expression of O-antigen genes. oup.com For instance, in symbiotic bacteria like Rhizobium, reduced oxygen levels trigger structural changes in LPS. oup.com

Transcriptional Regulators: The O-AGC can be under the control of dedicated regulatory proteins that act as activators or repressors.

Genetic Mechanisms: Phase variation can be mediated by genetic events like DNA inversions or slipped-strand mispairing in promoter regions or within coding sequences, leading to the "on" or "off" switching of gene expression.

Regulation also occurs at the level of O-antigen chain length, which is crucial for virulence in pathogens like Shigella flexneri. oup.com However, the precise genetic mechanisms governing many of these regulatory events, especially for specific dideoxyhexose pathways, remain an active area of research. oup.com

Comparative Genomics of Dideoxyhexose Biosynthetic Loci

Comparative genomics reveals the evolutionary dynamics of the gene clusters responsible for dideoxyhexose biosynthesis. nih.govnih.govmdpi.comdundee.ac.uk The loci for synthesizing different 3,6-dideoxyhexoses—such as paratose, abequose, and tyvelose—show a fascinating pattern of conservation and divergence. nih.gov

In Salmonella, the O-antigens of groups A, B, and D are structurally identical except for the terminal 3,6-dideoxyhexose. nih.gov This is reflected in their O-AGCs, which are highly similar but differ in the final gene(s) of the dideoxyhexose pathway.

Group A (S. paratyphi A) has rfbS (for paratose) and an inactive rfbE gene.

Group B (S. typhimurium) has rfbJ (for abequose).

Group D (S. typhi) has both rfbS and a functional rfbE (for tyvelose).

A key finding from comparative sequence analysis is that the genes encoding the unique, terminal steps of these pathways (rfbS, rfbE, rfbJ) often have a significantly lower G+C content compared to the rest of the Salmonella chromosome. nih.gov This suggests that these genes were acquired via horizontal gene transfer from an unrelated bacterial species. nih.gov Despite their homologous functions, the sequence divergence between these genes (e.g., rfbS and rfbJ) is substantial, indicating that their acquisition and integration into the Salmonella genome were ancient evolutionary events. nih.gov

This modular evolution, where conserved pathways are modified by the acquisition of specific genes, allows for rapid diversification of surface antigens, providing a powerful mechanism for bacteria to adapt to new hosts and evade immune surveillance. nih.govoup.com

The table below provides a comparative overview of the genetic loci for different 3,6-dideoxyhexoses in Salmonella.

Salmonella SerogroupCharacteristic 3,6-DideoxyhexoseKey Biosynthetic Gene(s)Genetic CharacteristicsReference
Group AParatoserfbSContains a mutant, non-functional rfbE gene. nih.gov
Group BAbequoserfbJGene has low G+C content, suggesting horizontal transfer. nih.gov
Group DTyveloserfbS and rfbEPresence of a functional rfbE gene allows conversion of paratose to tyvelose. nih.gov

Biological Roles of Cdp 3,6 Dideoxy Alpha D Mannose in O Antigen Glycoconjugates

Integration into Bacterial Lipopolysaccharide O-Antigen Repeat Units

The O-antigen, or O-polysaccharide, is a long carbohydrate chain that extends from the core oligosaccharide of the LPS into the extracellular environment. oup.com It is composed of repeating oligosaccharide units, typically consisting of three to five monosaccharides. oup.com The biosynthesis of these O-antigen units is a complex process that begins with the synthesis of activated nucleotide sugar precursors in the cytoplasm. nih.gov

CDP-3,6-dideoxy-alpha-D-mannose is one such precursor, and its biosynthesis is a multi-step enzymatic pathway. This pathway typically starts from CDP-D-glucose. nih.gov The genes responsible for the biosynthesis of these sugar precursors are often located in a specific gene cluster on the bacterial chromosome, commonly referred to as the O-antigen gene cluster. nih.govbiocyc.org

Once synthesized, CDP-3,6-dideoxy-alpha-D-mannose is utilized by specific glycosyltransferases. These enzymes catalyze the transfer of the 3,6-dideoxy-alpha-D-mannose moiety from the CDP carrier to a growing O-antigen repeat unit, which is assembled on a lipid carrier molecule (undecaprenyl phosphate) at the cytoplasmic membrane. oup.com After the full repeat unit is assembled, it is translocated across the inner membrane to the periplasmic space, where it is polymerized into a long O-antigen chain. oup.comnih.gov Finally, this polysaccharide chain is ligated to the lipid A-core oligosaccharide to form the complete LPS molecule. oup.com

The integration of unique sugars like 3,6-dideoxy-alpha-D-mannose into the O-antigen is a key feature that contributes to the immense structural diversity of LPS observed among different bacterial strains and species. oup.comnih.gov

Determinant of Bacterial Serological Specificity (e.g., Salmonella Group D O9 Antigen)

The specific sugar composition and the linkages between them in the O-antigen are the primary determinants of a bacterium's serological specificity, or serotype. nih.govoup.com The presence of rare sugars, such as the 3,6-dideoxyhexoses, is particularly significant in defining these antigenic determinants. oup.com

A prime example of this is seen in the classification of Salmonella serogroups. The O-antigen of Salmonella Group D, which includes the highly pathogenic Salmonella enterica serovar Typhi, is characterized by the presence of the O9 antigen. biocyc.org The immunodominant epitope of the O9 antigen is determined by a tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) residue, which is structurally related to paratose (3,6-dideoxy-D-ribo-hexose). frontiersin.orgnih.gov The biosynthesis of both tyvelose and paratose proceeds through a common precursor, CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose. nih.gov

The presence of the rfbS gene, which encodes for CDP-paratose synthase, is a key determinant for the synthesis of CDP-paratose and subsequently for the serological specificity of Salmonella serogroup A. nih.govasm.org Similarly, the genes for tyvelose synthesis define the O9 antigen of serogroup D. biocyc.orgnih.gov The remarkable specificity of the immune response to these dideoxyhexose sugars allows for the fine-tuned serological classification of bacteria, which is critical for epidemiological surveillance and diagnostics. nih.gov

Table 1: Role of Dideoxyhexoses in Salmonella Serogroup Specificity

Serogroup O-Antigen Factor Immunodominant Dideoxyhexose Reference
Group A O2 Paratose oup.com
Group B O4 Abequose nih.gov
Group D1 O9 Tyvelose biocyc.orgfrontiersin.orgnih.gov
Group D2 O9,46 Tyvelose biocyc.orgnih.gov
Group D3 O9,12,27,46 Tyvelose nih.gov

Structural Contributions to Bacterial Surface Architecture

The length of the O-antigen polymer can vary, sometimes extending up to 150 nm from the bacterial surface. oup.com The inclusion of specific sugar residues like 3,6-dideoxy-alpha-D-mannose influences the physicochemical properties of the O-antigen, such as its hydrophilicity, charge, and conformation. These properties, in turn, affect the integrity of the outer membrane and its interaction with the external environment.

The hydrophilic nature of the O-antigen creates a hydrated layer around the bacterium, which can act as a barrier against hydrophobic antimicrobial compounds, including certain antibiotics and bile salts in the host gut. youtube.com The specific structure conferred by sugars like 3,6-dideoxy-alpha-D-mannose can also influence the bacterium's ability to form biofilms and adhere to host cells, which are crucial steps in the infection process. nih.gov

Mechanisms of O-Antigen Structural Variation and Antigenic Diversification

Gram-negative bacteria have evolved sophisticated mechanisms to alter the structure of their O-antigens, leading to significant antigenic diversity. nih.gov This variation is a key strategy for evading the host immune system and adapting to different environmental niches. oup.com The biosynthesis pathway of CDP-3,6-dideoxy-alpha-D-mannose and its incorporation into the O-antigen are frequent targets of these diversification mechanisms.

Several genetic mechanisms contribute to O-antigen structural variation:

Lateral Gene Transfer: Bacteria can acquire new O-antigen biosynthesis genes, including those for the synthesis of novel dideoxyhexoses, from other bacteria through horizontal gene transfer. This can lead to a complete change in the O-antigen structure and serotype. nih.gov

Gene Inactivation and Modification: Mutations, insertions, or deletions within the O-antigen gene cluster can lead to the loss of function of enzymes involved in the synthesis or transfer of sugars like 3,6-dideoxy-alpha-D-mannose. This results in a truncated or altered O-antigen structure. nih.gov

Phase Variation: Some bacteria can switch the expression of certain O-antigen modification genes on and off. This can lead to variations in the O-antigen structure within a clonal population. For example, the addition of glucose or acetyl groups to the O-antigen can be subject to phase variation, altering the antigenic properties of the bacterial surface. oup.comnih.gov

Lysogenic Conversion: Bacteriophages can carry genes that modify the host bacterium's O-antigen. Upon integration into the bacterial chromosome, these phage genes can introduce new glycosyltransferases or other modifying enzymes, leading to changes in the O-antigen structure and the emergence of new serotypes. nih.gov

These mechanisms of structural variation, often targeting the pathways involving unique sugars like 3,6-dideoxy-alpha-D-mannose, provide a powerful means for pathogenic bacteria to generate antigenic diversity, thereby enhancing their survival and persistence within a host. nih.gov

Advanced Methodologies for Investigating Cdp 3,6 Dideoxy Alpha D Mannose and Its Pathways

Chemoenzymatic and De Novo Synthetic Strategies for Nucleotide Sugar Analogues

The synthesis of nucleotide sugars and their analogues, which may not be available through natural biosynthetic routes, is fundamental for probing enzymatic mechanisms and developing potential inhibitors. nih.gov Both chemoenzymatic and de novo synthetic strategies are pivotal in this endeavor.

De novo synthesis refers to the creation of complex molecules from simple precursors. wikipedia.org In the context of nucleotide sugars, this involves building the molecule from basic components like amino acids and sugars. wikipedia.orgwikipedia.org For instance, the purine (B94841) ring of nucleotides can be assembled atom by atom on a ribose template. wikipedia.orgyoutube.com Pyrimidine rings, on the other hand, are typically synthesized as orotate (B1227488) first and then attached to a ribose phosphate (B84403). wikipedia.org

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. This approach is often used to create unnatural sugar nucleotides. nih.gov A common strategy involves three main enzymatic steps:

Conversion of a sugar to a sugar-6-phosphate by a kinase. nih.gov

Isomerization of the sugar-6-phosphate to a sugar-1-phosphate by a mutase. nih.gov

Pyrophosphorylation of the sugar-1-phosphate with a nucleoside triphosphate (e.g., CTP) to yield the final nucleotide sugar. nih.gov

These synthetic analogues are invaluable tools for studying the enzymes of the CDP-3,6-dideoxy-alpha-D-mannose pathway.

Recombinant Protein Expression, Purification, and Mutagenesis for Mechanistic Studies

To understand the function of individual enzymes within the CDP-3,6-dideoxy-alpha-D-mannose pathway, they must be produced in large quantities and high purity. This is achieved through recombinant protein expression and purification.

The genes encoding the enzymes of interest are cloned into expression vectors, such as pET plasmids, and introduced into a suitable host organism, typically Escherichia coli. nih.govnih.gov The host is then cultured, and gene expression is induced, leading to the overexpression of the desired protein. nih.gov Often, the recombinant proteins are engineered with affinity tags (e.g., a polyhistidine tag) to simplify purification. nih.govnih.gov This allows for a one-step purification process using techniques like nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. nih.govnih.gov

Enzyme StudiedExpression SystemPurification MethodKey Finding from MutagenesisReference
GDP-4-keto-6-deoxy-D-mannose 3-dehydratase (ColD)E. coliNot specifiedReplacement of active site histidine with asparagine eliminated catalytic activity. nih.gov
Human adenylosuccinate lyaseE. coli Rosetta 2(DE3)pLysSNickel-nitriloacetic acid column and Sephadex G-100 gel filtration.Not directly studied, but stable enzyme was produced for further characterization. nih.gov
Pentose Phosphate Pathway EnzymesE. coli BL21 (AI)One-step Ni-NTA affinity chromatography.Streamlined expression and purification protocol developed for multiple enzymes. nih.gov

High-Resolution Spectroscopic and Analytical Techniques for Structural and Kinetic Characterization

A combination of high-resolution spectroscopic and analytical techniques is essential for the detailed characterization of both the nucleotide sugar products and the enzymes that produce them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules in solution. Both 1H and 13C NMR are used to characterize the intermediate products formed during the biosynthesis of nucleotide sugars, providing confirmation of their chemical identity and stereochemistry. nih.govresearchgate.nethmdb.ca

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for the analysis of nucleotides and nucleotide sugars. acs.orgsigmaaldrich.comshimadzu.comsigmaaldrich.com This technique allows for the sensitive and selective detection and quantification of these highly polar and structurally similar molecules. sigmaaldrich.comsigmaaldrich.com Different chromatographic methods, such as porous graphitic carbon (PGC) chromatography and hydrophilic interaction chromatography (HILIC), have been developed to achieve optimal separation of these compounds prior to MS analysis. acs.orgnih.gov

Enzyme kinetics studies are performed to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These studies provide insights into the efficiency and substrate specificity of the enzymes in the pathway. By measuring how reaction rates change in response to varying substrate concentrations, researchers can understand the catalytic mechanism of each enzyme.

TechniqueApplication in CDP-3,6-dideoxy-alpha-D-mannose ResearchKey AdvantagesReference
NMR Spectroscopy Structural characterization of biosynthetic intermediates.Provides detailed atomic-level structural information in solution. nih.govresearchgate.net
Mass Spectrometry (LC-MS) Separation, identification, and quantification of nucleotide sugars.High sensitivity and selectivity for complex mixtures. acs.orgsigmaaldrich.comnih.gov
Enzyme Kinetics Determination of enzyme efficiency (Km, Vmax) and substrate specificity.Provides quantitative data on enzyme function and mechanism. nih.gov

Genetic Engineering Approaches for Pathway Manipulation and Elucidation

Genetic engineering techniques are employed to manipulate the biosynthetic pathway within a living organism, providing a powerful means to study gene function and metabolic regulation.

Conversely, gene overexpression involves increasing the expression level of a particular gene. nih.gov This can be used to identify rate-limiting steps in a biosynthetic pathway. For example, overexpressing the gene for GTP:mannose-1-phosphate guanyltransferase (mpg1) in Trichoderma reesei led to increased cellular levels of GDP-mannose and enhanced protein mannosylation, indicating that the availability of this nucleotide sugar can be a regulatory point in glycosylation. nih.govnih.gov

These genetic manipulations, combined with the analytical techniques described above, provide a comprehensive picture of the pathway's function and regulation in vivo.

Genetic Engineering ApproachDescriptionApplication ExampleReference
Gene Knockout Inactivation of a specific gene to study its function.Identifying essential genes for amino acid biosynthesis in E. coli. nih.gov
Gene Overexpression Increasing the expression of a gene to identify metabolic bottlenecks.Overexpression of mpg1 in T. reesei increased GDP-mannose levels and protein glycosylation. nih.govnih.gov

Emerging Research Avenues in Cdp 3,6 Dideoxy Alpha D Mannose Research

Discovery and Characterization of Novel Enzymes within Dideoxyhexose Biosynthetic Pathways

A fundamental aspect of advancing our understanding of CDP-3,6-dideoxy-alpha-D-mannose is the continued discovery and detailed characterization of the enzymes that constitute its biosynthetic pathway. The 3,6-dideoxyhexoses are synthesized via complex enzymatic pathways, and researchers have made significant strides in identifying and functionally cloning the gene clusters responsible for their production. nih.gov

One of the most well-studied pathways is the biosynthesis of CDP-ascarylose (the L-arabino isomer of CDP-3,6-dideoxy-D-mannose) in bacteria like Yersinia pseudotuberculosis. nih.govnih.gov The entire gene cluster (the asc region) required for its synthesis from α-D-glucose-1-phosphate has been cloned and expressed, allowing for the functional characterization of the individual enzymes involved. nih.gov The pathway is initiated by the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by the NAD+-dependent enzyme CDP-D-glucose 4,6-dehydratase (formerly referred to as CDP-D-glucose oxidoreductase). nih.gov This enzyme has been purified to homogeneity and extensively studied, revealing it consists of two identical subunits. nih.gov Subsequent steps are catalyzed by a suite of enzymes that perform dehydrations, epimerizations, and reductions to yield the final dideoxy sugar product. nih.gov

Detailed research findings on the enzymes from the Yersinia pseudotuberculosis CDP-ascarylose biosynthetic pathway are summarized below:

EnzymeEncoded by GeneFunction
α-D-glucose cytidylyltransferaseascA (Ep)Catalyzes the formation of CDP-D-glucose from CTP and glucose-1-phosphate.
CDP-D-glucose 4,6-dehydrataseascB (Eod)Converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydraseascC (E1)Catalyzes a dehydration step. nih.gov
CDP-6-deoxy-Δ3,4-glucoseen reductaseascD (E3)Reduces the product of the E1-catalyzed reaction. nih.gov
CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimeraseascE (Eep)Performs an epimerization at the C-5 position. nih.gov
CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductaseascF (Ered)Catalyzes the final reduction to form CDP-ascarylose. nih.gov

The elucidation of these pathways is not limited to ascarylose. Research has expanded to include the biosynthetic pathways of all five naturally occurring 3,6-dideoxyhexoses: paratose, abequose, tyvelose (B24345), colitose, and ascarylose. nih.gov Understanding the genetic and enzymatic basis for this structural diversity is a key research focus. nih.govacs.org

Rational Design and Engineering of Glycosylation Pathways for Bio-Product Synthesis

A profound understanding of dideoxyhexose biosynthetic pathways provides the foundation for their rational design and engineering to produce novel bioactive compounds. nih.gov The sugar moieties of natural products often have a significant impact on their biological properties. nih.gov Consequently, altering these sugar structures through a process known as glycodiversification is a promising strategy for creating new therapeutics with improved or novel activities. google.com

This approach, often termed "combinatorial biosynthesis," involves the co-expression of sugar biosynthetic gene cassettes and specific glycosyltransferases (GTs) in a suitable host organism, such as E. coli or Saccharomyces cerevisiae. nih.govresearchgate.net This allows for the attachment of unusual sugars, like 3,6-dideoxyhexoses, to various aglycone scaffolds, generating libraries of new glycosylated natural products. nih.gov A critical element of this strategy is the promiscuity of many sugar biosynthetic enzymes and glycosyltransferases, which can often accept a range of substrates, enabling the creation of diverse sugar structures and glycosylation patterns. nih.gov

Recent advancements in synthetic biology and metabolic engineering have facilitated the construction of microbial hosts capable of producing valuable glycosylated plant and microbial natural products, such as flavonoids and terpenoids. acs.orgresearchgate.net Significant progress has been made in engineering heterologous nucleotide sugar pathways in yeast to expand the repertoire of available sugar donors beyond the endogenous UDP-D-glucose. acs.org

Examples of Engineered Glycosylation Products:

Product Class Host Organism Engineering Strategy
Flavonoid Glycosides S. cerevisiae Heterologous expression of plant glycosyltransferases (GTs) and feeding of flavonoid aglycones. acs.org
Terpenoid Glycosides (e.g., Ginsenosides) S. cerevisiae Co-expression of terpene biosynthetic pathways and specific GTs. acs.orgresearchgate.net

The rational design of these pathways requires a deep understanding of enzyme kinetics, substrate specificity, and metabolic flux within the host organism to achieve efficient production of the desired novel compounds. researchgate.net

Structural Biology and Mechanistic Understanding of Key Biosynthetic Enzymes

A complete picture of the biosynthesis of CDP-3,6-dideoxy-alpha-D-mannose and its isomers requires a detailed mechanistic and structural understanding of the enzymes involved. nih.gov This knowledge is not only academically valuable but also essential for the successful rational engineering of these enzymes for synthetic biology applications. nih.gov

Stereochemical analyses have been pivotal in unraveling the intricate mechanisms of these enzymes. For instance, studies on CDP-D-glucose 4,6-dehydratase (Eod) from Y. pseudotuberculosis revealed that the reaction involves an intramolecular hydrogen migration from C-4 to C-6 of the glucose moiety, with the displacement of the C-6 hydroxyl group occurring with an inversion of stereochemistry. nih.gov Despite this enzyme showing a weaker affinity for its NAD+ cofactor compared to other similar enzymes, it follows a consistent mechanistic pathway, suggesting a common evolutionary origin for this class of sugar-modifying enzymes. nih.govresearchgate.net

X-ray crystallography has provided atomic-level insights into the structure and function of deoxysugar biosynthetic enzymes. core.ac.uk Although high-resolution structures specific to the CDP-ascarylose pathway are still emerging, studies on homologous enzymes from other pathways, such as the GDP-D-rhamnose pathway, have been informative. core.ac.uk Structural analysis of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (RMD) has revealed the architecture of their active sites, the binding modes of substrates and cofactors like NAD(P)H, and key catalytic residues. core.ac.uk This structural information is invaluable for proposing detailed catalytic mechanisms and for guiding site-directed mutagenesis experiments to alter enzyme specificity or improve catalytic efficiency. researchgate.netcore.ac.uk The emerging picture from structural biology is one of remarkable enzyme dynamics and conformational programming that guides the biosynthetic process. nih.gov

Q & A

Q. What enzymatic pathways are used to synthesize CDP-3,6-dideoxy-alpha-D-mannose(2−), and how can intermediates be validated?

CDP-3,6-dideoxy-alpha-D-mannose(2−) is synthesized via bacterial glycosyltransferase systems, such as those in Salmonella enterica. Key steps include:

  • Cloning rfb genes to express enzymes like CDP-6-deoxy-D-xylo-4-hexulose synthase.
  • Monitoring intermediates (e.g., CDP-3,6-dideoxy-D-galactose) using HPLC with UV detection at 254 nm for nucleotide-linked sugars .
  • Validate intermediates via NMR (e.g., 13C^{13}\text{C}-NMR for deoxy carbon signals) and mass spectrometry (ESI-MS for molecular ion verification).

Q. Which analytical techniques best characterize the stereochemistry of CDP-3,6-dideoxy-alpha-D-mannose(2−)?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish axial/equatorial proton configurations and confirm deoxygenation at C3 and C5. For example, absence of C6-OH signals indicates 6-deoxy modification .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]^- ion at m/z 534.2) and fragmentation patterns to verify sugar-phosphate linkages .
  • Limitations : NMR requires high sample purity, while MS may not resolve stereoisomers without derivatization.

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data for CDP-3,6-dideoxy-alpha-D-mannose(2−) derivatives be resolved?

  • Scenario : Discrepancies arise when NMR suggests a β-anomer, but MS indicates a different molecular ion.
  • Methodology :

Perform 2D-NMR (e.g., NOESY) to confirm anomeric configuration via interproton distances.

Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose precursors) to track carbon backbone integrity .

Validate via enzymatic assays (e.g., glycosyltransferase activity on the disputed structure) .

Q. What strategies improve yields in multi-step enzymatic synthesis of CDP-3,6-dideoxy-alpha-D-mannose(2−)?

  • Cofactor Optimization : Add NADPH regenerating systems (e.g., glucose-6-phosphate dehydrogenase) to sustain reductase activity for deoxygenation .
  • Enzyme Stabilization : Immobilize enzymes on magnetic nanoparticles to enhance reusability and thermal stability.
  • Reaction Monitoring : Use inline FTIR to track ATP consumption (peaks at 1240 cm1^{-1}) and adjust substrate feeding rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the substrate specificity of CDP-mannose dehydratases?

  • Case Study : Enzyme A accepts CDP-4-keto-6-deoxy-mannose, but Enzyme B does not.
  • Approach :
  • Compare enzyme structures via homology modeling (e.g., SWISS-MODEL) to identify active-site variations (e.g., Arg152^{152} vs. Gln152^{152}) .
  • Conduct mutagenesis (e.g., Q152R substitution) and assay activity via 31P^{31}\text{P}-NMR to monitor CDP release .

Biological Interaction Studies

Q. What methods identify the role of CDP-3,6-dideoxy-alpha-D-mannose(2−) in bacterial O-antigen biosynthesis?

  • Gene Knockout : Delete rfb genes in Salmonella and compare LPS profiles via SDS-PAGE/silver staining .
  • Metabolic Labeling : Feed 14C^{14}\text{C}-mannose to track incorporation into LPS using autoradiography.
  • Structural Confirmation : Isolate O-antigen polysaccharides and analyze glycosidic linkages via methylation-GC-MS .

Methodological Best Practices

Q. How to optimize HPLC purification of CDP-3,6-dideoxy-alpha-D-mannose(2−) from reaction mixtures?

  • Column Selection : Use a C18 reverse-phase column with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve nucleotide sugars.
  • Gradient Design : 5–30% acetonitrile in 20 mM NH4_4HCO3_3 (pH 8.5) over 30 minutes, monitoring at 260 nm .
  • Post-Purification : Lyophilize fractions and confirm purity via 1H^{1}\text{H}-NMR (absence of extraneous peaks at δ 5.5–6.5) .

Comparative Synthesis Approaches

Q. Chemoenzymatic vs. Chemical Synthesis: Which is more efficient for producing CDP-3,6-dideoxy-alpha-D-mannose(2−)?

  • Chemoenzymatic : Higher stereoselectivity (e.g., >95% α-anomer) using mannose-1-phosphate guanylyltransferase, but requires ATP regeneration systems .
  • Chemical Synthesis : Diazido intermediates (e.g., 2,4-diazido-2,4,6-trideoxy-mannose) enable precise deoxygenation but risk side reactions (e.g., azide reduction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
CDP-3,6-dideoxy-alpha-D-mannose(2-)
Reactant of Route 2
CDP-3,6-dideoxy-alpha-D-mannose(2-)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.